Ethyl 4-[({5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate
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Overview
Description
ETHYL 4-(5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)BENZOATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)BENZOATE typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the pyrimidine core: This step involves the reaction of appropriate precursors under controlled conditions to form the pyrimidine ring.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinating agents.
Attachment of the methylphenylmethylsulfanyl group: This step involves the use of thiolating agents to introduce the sulfanyl group.
Formation of the ethyl benzoate moiety: The final step involves esterification to form the ethyl benzoate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can yield various substituted derivatives.
Scientific Research Applications
ETHYL 4-(5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(acetylamino)-5-chloro-2-ethoxybenzoate: This compound shares a similar benzoate structure but differs in the functional groups attached.
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound has a similar chlorophenyl group but differs in the other substituents.
Uniqueness
ETHYL 4-(5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-AMIDO)BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H20ClN3O3S |
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Molecular Weight |
441.9 g/mol |
IUPAC Name |
ethyl 4-[[5-chloro-2-[(4-methylphenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H20ClN3O3S/c1-3-29-21(28)16-8-10-17(11-9-16)25-20(27)19-18(23)12-24-22(26-19)30-13-15-6-4-14(2)5-7-15/h4-12H,3,13H2,1-2H3,(H,25,27) |
InChI Key |
ACIRSAWPUREQOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)C |
Origin of Product |
United States |
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